molecular formula C19H26O3Si B013029 Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- CAS No. 108613-97-4

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

Cat. No. B013029
M. Wt: 330.5 g/mol
InChI Key: FMLJQWIMQVSUMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex silanes often involves protecting groups to control reactivity and selectivity. A relevant approach includes the use of triorganyl(2,4,6-trimethoxyphenyl)silanes, which serve as reagents in various synthetic routes, offering a glimpse into the methodology that could be applied to synthesize the complex silane (Popp et al., 2007). These procedures highlight the importance of protecting groups in the synthesis of intricate silane derivatives.

Molecular Structure Analysis

The molecular structure of silanes can be quite intricate, involving various functional groups attached to the silicon atom. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane provides insights into the spatial arrangement of substituents around the silicon centers, which is crucial for understanding the reactivity and properties of these compounds (Wappelhorst et al., 2023).

Chemical Reactions and Properties

The reactivity of silanes can lead to various chemical transformations. For instance, tris(trimethylsilyl)silyl radicals can induce bicyclization of 1,6-dienes and 1,6-enynes, yielding products with silabicyclo[3.3.0]octane structures (Miura et al., 1992). Such reactions exemplify the chemical behavior of silanes under radical conditions.

Physical Properties Analysis

The physical properties of silanes, such as solubility, boiling point, and stability, are influenced by their molecular structure. While specific data on “Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-” is not readily available, the study of related compounds like octakis(trimethylsilyl)cyclotetrasilane offers insights into the stability and structural features of silane derivatives (Chen & Gaspar, 1982).

Chemical Properties Analysis

Silanes exhibit a wide range of chemical properties, including reactivity towards hydroboration, silylation, and cycloaddition reactions. The hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo[3.3.1]nonane, for example, demonstrates unique pathways to 1-sila-3-cyclopentenes, highlighting the chemical versatility of silanes (Wrackmeyer et al., 2003).

Scientific Research Applications

Protective Groups in Synthesis

Silane compounds have been explored as protective groups for silicon, facilitating the selective cleavage of these groups under mild conditions. This property enables the synthesis of various chemically useful chlorosilanes and highlights the silylation potential of these compounds with O-, N-, and S-nucleophiles, offering both chemo- and regioselectivity (Popp et al., 2007).

Corrosion Protection

Silane coatings have demonstrated significant efficacy in protecting copper against corrosion. The structure of the silane molecule plays a crucial role in its protective performance, with certain silane coatings showing enhanced resistance and persistence against oxidation reactions on copper surfaces (Zucchi et al., 2004).

Polymer Synthesis

Unsaturated (organyl)trimethylsilanes have been used for the laser-induced chemical vapor deposition of organosilicon polymers. This innovative approach to polymerization involves UV excitation leading to the formation of solid films of polymers, demonstrating a unique method for creating advanced materials (Pola et al., 2001).

Organic Electronics

Silane compounds serve as intermediates in the synthesis of functionalized electronic materials. For example, the tin-mediated cyclization of (o-Alkynylphenyl)silane into stannylbenzosiloles allows for the modular synthesis of compounds with potential applications in organic light emitting devices and photovoltaic cells (Ilies et al., 2008).

Safety And Hazards

Safety data for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- is not explicitly available. However, as with any silane compound, precautions should be taken:



  • Flammability : Silanes can be flammable.

  • Toxicity : Silicon-containing compounds may pose health risks.

  • Handling : Proper protective equipment and ventilation are essential during handling.


Future Directions

Research avenues for Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- include:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Applications : Investigate potential applications in materials science, catalysis, or surface modification.

  • Safety Assessment : Conduct toxicity studies and evaluate safety profiles.


properties

IUPAC Name

trimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3Si/c1-5-11-18-13-20-19(21-14-18,22-15-18)17-8-6-16(7-9-17)10-12-23(2,3)4/h6-9H,5,11,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLJQWIMQVSUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148628
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-

CAS RN

108613-97-4
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108613974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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